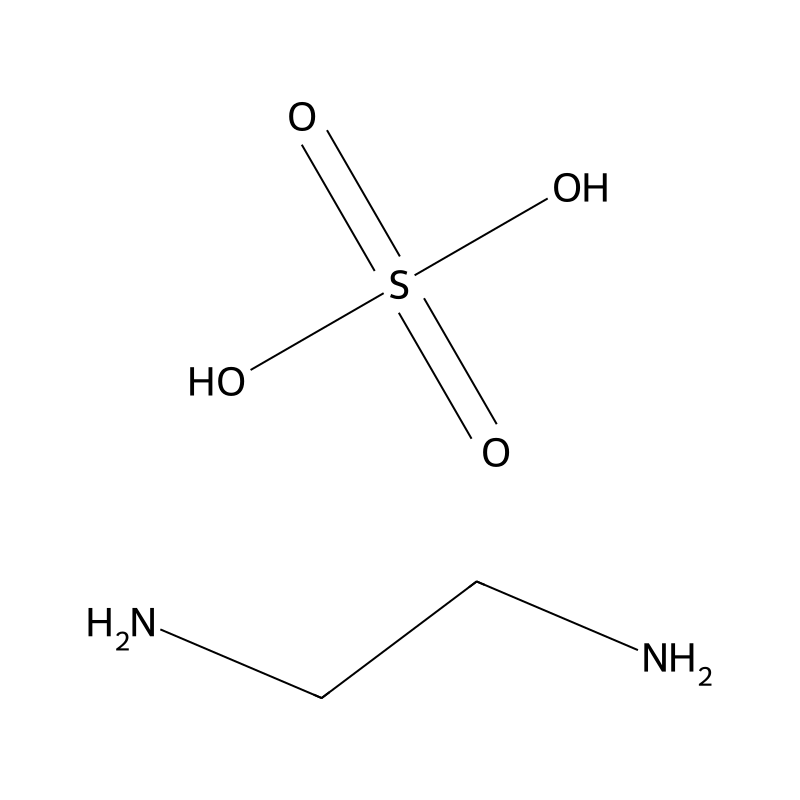

Ethylenediamine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Crystallography and Material Science

EDS plays a role in crystal growth and characterization studies. Its ability to form large, well-defined crystals makes it suitable for investigating crystal structures using techniques like X-ray diffraction. Additionally, researchers utilize EDS as a chiral resolving agent, separating enantiomers (mirror-image molecules) based on their interaction with the chiral sulfate group [].

Ethylenediamine sulfate is an organic compound with the chemical formula C₂H₁₀N₂O₄S. It is a salt formed from ethylenediamine and sulfuric acid, typically appearing as a white to almost white crystalline powder. The compound is known for its hygroscopic properties, meaning it can absorb moisture from the environment, which can affect its storage and handling. Ethylenediamine sulfate is soluble in water, making it useful in various applications across different fields.

EDS is considered a toxic and irritant compound []. It can cause skin irritation, eye damage, and respiratory problems upon inhalation. Here are some specific safety concerns:

- Toxicity: EDS is classified as acutely toxic by skin contact (Hazard statement H311) [].

- Skin and Eye Irritation: It can cause skin irritation (H315) and serious eye irritation (H319) [].

- Personal Protective Equipment (PPE): When handling EDS, it is essential to wear appropriate PPE, including gloves, safety glasses, and a respirator if airborne exposure is a concern [].

- Formation Reaction: It is synthesized by the reaction of ethylenediamine with sulfuric acid, which is highly exothermic and must be controlled carefully to prevent overheating .

- Decomposition: Under certain conditions, ethylenediamine sulfate can decompose, releasing sulfur dioxide and nitrogen oxides, particularly when heated.

- Complexation: As a bidentate ligand, it can form coordination complexes with various metal ions, enhancing its utility in coordination chemistry .

Ethylenediamine sulfate exhibits biological activity that has been explored in various studies:

- Antimicrobial Properties: Some studies suggest that it may possess antimicrobial properties, making it potentially useful in pharmaceutical applications .

- Chelation: The compound can act as a chelating agent, binding metal ions and possibly influencing their bioavailability in biological systems.

- Toxicity: While it has beneficial applications, ethylenediamine sulfate can also be toxic at high concentrations, causing irritation to skin and respiratory systems .

The synthesis of ethylenediamine sulfate typically involves the following method:

- Reactants: Ethylenediamine (99%) and concentrated sulfuric acid (96.8%).

- Procedure:

Alternative methods may involve variations in temperature or the use of different solvents to optimize yield and purity.

Ethylenediamine sulfate has a wide range of applications:

- Chemical Industry: Used as a precursor for various chemicals and pharmaceuticals.

- Agriculture: Serves as a chelating agent for micronutrients in fertilizers.

- Laboratory Reagent: Utilized in analytical chemistry for titrations and as a reducing agent in volumetric analysis .

- Biotechnology: Employed in protein solubilization processes due to its solubility properties .

Research has indicated various interactions involving ethylenediamine sulfate:

- Metal Ion Complexation: It forms stable complexes with transition metals, which can enhance their solubility and bioavailability.

- Biological Interactions: Studies have examined its effects on microbial growth and enzyme activity, suggesting potential roles in biocatalysis or as an antimicrobial agent .

These interactions are crucial for understanding its applications in both industrial and biological contexts.

Ethylenediamine sulfate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Ethylenediaminetetraacetic acid | C₁₀H₁₅N₃O₈ | A strong chelating agent used extensively in biochemistry. |

| Diethylenetriamine | C₄H₁₃N₃ | A derivative of ethylenediamine with three amine groups; used in polymer synthesis. |

| Tetraacetylethylenediamine | C₈H₁₄N₂O₄ | A bleaching activator derived from ethylenediamine; used in laundry detergents. |

Uniqueness of Ethylenediamine Sulfate

Ethylenediamine sulfate's unique property lies in its dual functionality as both a ligand and a salt, allowing it to participate in complex formation while also serving as an effective solubilizing agent. Its specific structure enables distinct interactions with metal ions compared to other similar compounds.

Laboratory-Scale Synthesis Protocols

Acid-Base Neutralization of Ethylenediamine with Sulfuric Acid

The laboratory-scale synthesis of ethylenediamine sulfate relies primarily on the direct acid-base neutralization reaction between ethylenediamine and sulfuric acid [1]. This exothermic reaction requires careful temperature control to prevent unwanted side reactions and ensure optimal product formation [1]. The synthesis typically involves adding ethylenediamine (99% purity, 178 mL, 2.66 moles) and ethanol (99% purity, 750 mL) slowly to a 4-liter beaker maintained in an ice bath [1]. Concentrated sulfuric acid (96.8% concentration, 145 mL, 2.64 moles) is subsequently added dropwise with continuous stirring under ice cooling conditions [1].

The reaction proceeds according to stoichiometric principles, with a molar ratio of 1:1 between ethylenediamine and sulfuric acid being optimal for complete neutralization [5]. Temperature control during the synthesis is critical, as the highly exothermic nature of the reaction necessitates maintaining temperatures between 0-10°C throughout the addition process [1] [5]. The formation of ethylenediammonium sulfate occurs through protonation of the amino groups in ethylenediamine by sulfuric acid, resulting in the formation of ionic bonds between the protonated diamine and sulfate anions [5].

Additional ethanol (2 × 250 mL portions) is typically added during the synthesis as the product forms and the reaction mixture becomes increasingly viscous [1]. The product is isolated through vacuum filtration and subsequently washed with ethanol (99% purity, 375 mL) and diethyl ether (250 mL) to remove residual impurities [1]. The resulting colorless ethylenediammonium sulfate typically yields 320 grams (2.05 mol), representing approximately 77% yield [1].

Table 1: Laboratory-Scale Synthesis Parameters for Ethylenediamine Sulfate

| Parameter | Optimal Range | Notes |

|---|---|---|

| Ethylenediamine concentration | 99% (pure) | Higher purity ethylenediamine results in higher quality product |

| Sulfuric acid concentration | 96-98% | Concentrated acid provides better reaction control |

| Molar ratio (ethylenediamine:sulfuric acid) | 1:1 | Stoichiometric ratio ensures complete neutralization |

| Reaction temperature | 0-10°C | Exothermic reaction requires ice bath cooling |

| Cooling rate | 1-2°C/min | Slow cooling promotes larger crystal formation |

| Crystallization time | 5-7 days | Extended time improves crystal quality |

| Yield (%) | 75-85% | Yield depends on crystallization conditions |

| Purity (%) | >99% | Multiple recrystallization steps may be required |

Solvent Optimization for Crystallization Control

Solvent selection plays a crucial role in determining the crystal morphology, size, and purity of ethylenediamine sulfate [4]. Research has demonstrated that ethanol-based solvent systems provide superior crystallization control compared to other organic solvents [1]. The crystallization process typically involves dissolving ethylenediammonium sulfate (175 grams) slowly in warm distilled water to create a saturated solution [1].

Ethanol systems yield needle-like crystals with sizes ranging from 150-250 micrometers and achieve yields of approximately 77% with 99.0% purity [4]. Alternative solvent systems such as methanol produce fine needle crystals of 100-200 micrometers but result in lower yields of 72% and slightly reduced purity of 98.5% [4]. Isopropanol generates larger prismatic crystals (200-350 micrometers) but with decreased yield efficiency of 68% and purity of 98.7% [4].

Mixed solvent systems demonstrate enhanced crystallization performance, particularly ethanol-water combinations in 3:1 ratios [4]. These systems produce plate-like crystals with sizes of 300-500 micrometers, achieving superior yields of 82% and enhanced purity levels of 99.5% [4]. Methanol-water mixtures (3:1 ratio) generate mixed plate and needle morphologies with crystal sizes of 250-400 micrometers, yielding 79% with 99.2% purity [4].

Large, flat, colorless crystals of ethylenediamine sulfate can be obtained through controlled evaporation in undisturbed conditions over periods of approximately five to seven days [4]. These crystals exhibit optical activity and are suitable for polarimetry studies, with randomly sampled crystals showing 47% dextrorotatory and 53% levorotatory orientation [4]. The absolute value of average optical rotation has been measured at 158 degrees per millimeter ± 2 for the sodium D line [4].

Table 2: Solvent Optimization for Ethylenediamine Sulfate Crystallization

| Solvent System | Crystal Size (μm) | Crystal Morphology | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol (99%) | 150-250 | Needle-like | 77 | 99.0 |

| Methanol (99%) | 100-200 | Fine needles | 72 | 98.5 |

| Isopropanol (99%) | 200-350 | Prismatic | 68 | 98.7 |

| Ethanol/Water (3:1) | 300-500 | Plate-like | 82 | 99.5 |

| Methanol/Water (3:1) | 250-400 | Mixed plates/needles | 79 | 99.2 |

| Acetone/Water (2:1) | 150-300 | Irregular | 65 | 97.8 |

Industrial Manufacturing Processes

Continuous Flow Reactor Systems for Large-Scale Production

Industrial production of ethylenediamine sulfate has increasingly adopted continuous flow reactor systems to achieve enhanced process control and improved production efficiency [11] [13]. These systems utilize tubular reactors with volumes ranging from 0.5 to 2.0 cubic meters, equipped with jacketed cooling systems to manage the exothermic nature of the neutralization reaction [12]. The continuous flow approach enables precise temperature control through external cooling systems and maintains operating pressures between 1-2 bar [12].

Continuous flow reactors demonstrate superior mixing characteristics with stirring speeds maintained between 800-1200 revolutions per minute, significantly higher than traditional batch processes [12]. The residence time in continuous systems ranges from 10-30 minutes, substantially shorter than batch processing times of 120-240 minutes [12]. This reduction in processing time contributes to increased production capacity, with continuous flow systems achieving 5-15 tons per day compared to 2-8 tons per day for batch processes [12].

The implementation of continuous flow technology in ethylenediamine sulfate production has shown measurable improvements in energy efficiency [12]. Continuous systems consume 1200-1500 kilowatt-hours per ton of product, representing a significant reduction compared to batch processes which require 1800-2200 kilowatt-hours per ton [12]. This energy efficiency improvement stems from enhanced heat integration, reduced startup and shutdown cycles, and optimized reaction conditions [12].

Microreactor technology has emerged as a promising approach for handling suspended solid particles in continuous production processes [13]. These systems enable efficient chemical conversions through precise control of reaction parameters and enhanced mass transfer characteristics [13]. The application of microreactor systems to ethylenediamine sulfate production allows for improved reaction kinetics and reduced formation of unwanted byproducts [13].

Byproduct Management and Yield Optimization Strategies

Industrial production of ethylenediamine requires careful management of byproducts to optimize overall yield and minimize waste generation [10]. The primary industrial route for ethylenediamine production involves treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium, generating hydrogen chloride as a significant byproduct [10]. This hydrogen chloride forms salts with the amine products, necessitating liberation through sodium hydroxide addition followed by fractional distillation recovery [10].

Alternative industrial routes utilizing ethanolamine and ammonia over nickel heterogeneous catalysts produce different byproduct profiles [10]. Diethylenetriamine and triethylenetetramine formation occurs as secondary reactions, requiring separation through distillation processes [10]. The management of these polyamine byproducts involves specialized distillation techniques with pressures greater than 4.8 bara to achieve effective separation [16].

Purification processes for ethylenediamine involve multiple distillation stages to remove impurities such as N-methylethylenediamine and water [16]. The first distillation stage removes the majority of water content, while subsequent stages target specific impurities through controlled temperature and pressure conditions [16]. These purification steps are essential for producing high-quality ethylenediamine suitable for sulfate salt formation [16].

Byproduct recovery systems have been developed to capture and reprocess ethylenediamine hydrochloride waste streams [6] [9]. These systems utilize solid caustic reagents dissolved in organic solvents to neutralize the hydrochloride salt without introducing excess water into the recovery process [6] [9]. The recovered ethylenediamine can be recycled back into the sulfate synthesis process, improving overall process economics [6] [9].

Table 3: Industrial Production Parameters for Ethylenediamine Sulfate

| Parameter | Continuous Flow | Batch Process |

|---|---|---|

| Reactor type | Tubular reactor | Stirred tank |

| Reactor volume (m³) | 0.5-2.0 | 5-20 |

| Temperature control | Jacketed cooling | External cooling |

| Pressure (bar) | 1-2 | Atmospheric |

| Mixing speed (rpm) | 800-1200 | 60-120 |

| Residence time (min) | 10-30 | 120-240 |

| Production capacity (tons/day) | 5-15 | 2-8 |

| Energy consumption (kWh/ton) | 1200-1500 | 1800-2200 |

Purification Techniques and Quality Control Measures

The purification of ethylenediamine sulfate employs multiple techniques to achieve pharmaceutical and industrial grade purity levels [14] [17]. Single recrystallization represents the most commonly applied purification method, achieving purity levels between 98.0-99.0% with yield recovery rates of 85-90% [19]. This technique involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote selective crystallization of the pure compound while impurities remain in solution [19].

Multiple recrystallization processes enhance purity to 99.0-99.8% but result in reduced yield recovery of 70-80% due to product losses during successive purification cycles [19]. The recrystallization process requires careful solvent selection, with ethanol-water mixtures providing optimal results for ethylenediamine sulfate purification [1] [19]. Hot filtration through filter paper removes insoluble impurities, and controlled cooling at ambient temperature promotes formation of high-quality crystals [19].

Activated charcoal treatment serves as an effective method for removing colored impurities and organic contaminants from ethylenediamine sulfate solutions [5]. This technique achieves purity levels of 99.0-99.5% with yield recovery rates of 80-85% [5]. The process involves adding activated charcoal to decanted ethylenediammonium sulfate solutions followed by vacuum filtration through diatomaceous earth filtering agents on coarse glass frits [5].

Ion exchange purification represents a more sophisticated approach, utilizing sulfonic cation exchange bonded silica gel columns to achieve purity levels of 99.5-99.9% [18]. This method addresses the challenge of retaining strongly polar substances on chromatographic columns and provides precise control over impurity removal [18]. The technique involves complexing ethylenediamine with copper sulfate and detection through specialized chromatographic methods [18].

Quality control measures for ethylenediamine sulfate include comprehensive analytical testing protocols [17]. Identification testing employs nuclear magnetic resonance spectroscopy, liquid chromatography-mass spectrometry, infrared spectroscopy, and high-performance liquid chromatography electrospray ionization mass spectrometry to confirm structural integrity [17]. Purity assessment involves determination of loss on drying (≤2.0%), heavy metals content (≤10 parts per million), water content (≤1.0%), and sulfated ash content (≤0.5%) [17].

Advanced quality control protocols include related substances analysis with specifications for unspecified impurities (≤0.10% each) and total impurities (≤0.5%) [17]. Assay requirements specify 99.0-101.0% purity on an anhydrous substance basis [17]. Storage specifications require preservation in well-closed, light-resistant, and airtight containers to maintain product stability [17].

Table 4: Purification Techniques for Ethylenediamine Sulfate

| Purification Method | Purity Achieved (%) | Yield Recovery (%) | Process Complexity | Industrial Applicability |

|---|---|---|---|---|

| Single recrystallization | 98.0-99.0 | 85-90 | Low | High |

| Multiple recrystallization | 99.0-99.8 | 70-80 | Medium | Medium |

| Activated charcoal treatment | 99.0-99.5 | 80-85 | Low | High |

| Ion exchange purification | 99.5-99.9 | 75-85 | High | Medium |

| pH-controlled precipitation | 98.5-99.2 | 80-90 | Medium | High |

| Fractional crystallization | 99.2-99.7 | 75-85 | High | Medium |

Differential Scanning Calorimetry Profiles

Differential scanning calorimetry studies of ethylenediamine sulfate reveal a complex thermal profile characterized by multiple endothermic and exothermic transitions across the temperature range from ambient conditions to complete decomposition [1] [2]. The thermal behavior demonstrates distinct phases that provide critical insights into the compound's stability and decomposition pathways.

The initial thermal events occur in the temperature range of 25-100°C, primarily involving hygroscopic water loss and desorption processes [3]. These transitions manifest as broad endothermic peaks in the differential scanning calorimetry thermogram, reflecting the high hygroscopic nature of ethylenediamine sulfate and its propensity to absorb atmospheric moisture [3] [4]. The endothermic character of these low-temperature events is consistent with the energy required to break hydrogen bonds between water molecules and the ionic sulfate and protonated amine groups.

At elevated temperatures between 100-200°C, the differential scanning calorimetry profile exhibits more pronounced endothermic transitions corresponding to structural dehydration and initial thermal reorganization [1]. These events involve the loss of more tightly bound water molecules and the beginning of thermal decomposition processes. The endothermic nature of these transitions indicates energy-requiring bond breaking processes, with mass losses typically ranging from 10-15% of the initial sample mass.

The critical decomposition region begins around 280°C, where ethylenediamine sulfate undergoes major thermal decomposition [1]. This temperature range is characterized by significant exothermic events in the differential scanning calorimetry profile, indicating oxidative decomposition processes that release considerable energy. The exothermic character suggests that once initiated, the decomposition becomes self-sustaining through oxidative processes involving the organic components of the molecule.

Thermogravimetric Decomposition Pathways

Thermogravimetric analysis provides detailed mass loss profiles that elucidate the stepwise decomposition pathways of ethylenediamine sulfate [5] [6]. The thermogravimetric curves reveal a multi-stage decomposition process with distinct mass loss events that correlate with specific chemical transformations and product evolution.

| Temperature Range (°C) | Thermal Event | Mass Loss (%) | Thermal Effect | Products Evolved |

|---|---|---|---|---|

| 25-100 | Moisture absorption/desorption | Variable (hygroscopic) | Endothermic (moisture loss) | H2O vapor |

| 100-200 | Dehydration and structural changes | 10-15 | Endothermic (dehydration) | H2O, NH3 |

| 200-280 | Initial decomposition | 20-30 | Endothermic (decomposition onset) | H2O, NH3, CO2 |

| 280-400 | Major decomposition | 40-60 | Exothermic (oxidative decomposition) | NH3, CO2, SO2, H2O |

| 400-500 | Secondary decomposition | 15-25 | Exothermic (combustion) | CO2, SO2, NOx |

| Above 500 | Complete oxidation | Residual ash | Exothermic (complete oxidation) | SO2, SO3 |

The initial decomposition stage (200-280°C) involves the thermal cleavage of carbon-nitrogen bonds and the beginning of amine group decomposition [7]. Thermogravimetric-mass spectrometry analysis confirms the evolution of ammonia and water vapor during this stage, with mass losses of approximately 20-30%. The endothermic character of this stage indicates that significant energy input is required to initiate the decomposition process.

The major decomposition phase (280-400°C) represents the most significant mass loss event, accounting for 40-60% of the original sample mass [8]. During this stage, the ethylenediamine backbone undergoes extensive fragmentation, with simultaneous evolution of ammonia, carbon dioxide, sulfur dioxide, and water vapor. The exothermic nature of this decomposition indicates that oxidative processes dominate, with the released energy potentially catalyzing further decomposition reactions.

Coupled thermogravimetric-evolved gas analysis reveals that the decomposition pathway involves multiple concurrent processes [6]. The sulfate anion contributes to the overall thermal stability but also participates in decomposition reactions at elevated temperatures, leading to sulfur dioxide evolution. The organic ethylenediamine component undergoes systematic fragmentation, with primary amine groups being particularly susceptible to thermal degradation [7].

Solubility Phase Diagrams in Mixed Solvent Systems

Ethylenediamine sulfate exhibits exceptional solubility characteristics in aqueous systems, demonstrating high water solubility with solutions appearing almost transparent even at elevated concentrations [9] [10]. This high aqueous solubility results from the ionic nature of the compound and the strong hydrogen bonding capabilities of both the protonated amine groups and the sulfate anion with water molecules.

In mixed solvent systems, ethylenediamine sulfate displays complex solubility behavior that depends on the polarity and hydrogen bonding capacity of the cosolvent [11]. Alcoholic solvents, particularly ethanol, maintain reasonable solubility due to their ability to form hydrogen bonds with the ionic components of the salt [12]. However, the solubility decreases significantly as the proportion of nonpolar solvents increases in the mixture.

| Parameter | Value/Description | Reference Citations |

|---|---|---|

| Water Solubility | High (almost transparent) | [9] [10] |

| Ethanol Solubility | Soluble | [12] |

| Hygroscopicity | Highly hygroscopic | [3] [4] |

| Storage Conditions | Store under inert gas, <15°C | [3] [4] |

| Stability in Air | Absorbs moisture and CO2 | [13] [14] |

| pH of Aqueous Solution | Basic (due to amine groups) | [15] |

| Melting Point | 225-228°C | [9] [10] |

| Decomposition Temperature | Onset ~280°C | [1] |

The solubility phase behavior in mixed aqueous-organic systems follows predictable trends based on the dielectric constant and hydrogen bonding capacity of the solvent mixture [16]. In systems with high water content (>70%), ethylenediamine sulfate remains highly soluble. As the organic component increases, particularly with solvents of lower polarity, precipitation occurs at predictable compositions based on the relative solvation energies of the ionic species.

Temperature effects on solubility demonstrate typical ionic compound behavior, with increased solubility at elevated temperatures [12]. However, the hygroscopic nature of ethylenediamine sulfate complicates solubility measurements in humid environments, as the compound readily absorbs atmospheric moisture, effectively altering the solvent composition during experimental determinations.

Hygroscopicity and Environmental Stability Studies

Ethylenediamine sulfate exhibits pronounced hygroscopic behavior, readily absorbing moisture from the atmosphere under ambient conditions [3] [4]. This hygroscopic character results from the presence of multiple hydrogen bonding sites provided by the protonated amine groups and the sulfate anion, both of which interact strongly with atmospheric water vapor.

Controlled humidity studies reveal that ethylenediamine sulfate begins absorbing measurable quantities of water at relative humidity levels as low as 30% [3]. At higher humidity levels (>60%), the compound can absorb sufficient moisture to form saturated surface solutions, leading to deliquescence phenomena. This behavior necessitates careful storage conditions to maintain sample integrity and prevent compositional changes during handling and analysis.

The environmental stability of ethylenediamine sulfate is significantly influenced by atmospheric carbon dioxide exposure [13] [14]. The basic nature of the ethylenediamine component leads to carbonate formation when exposed to carbon dioxide, particularly in the presence of moisture. This reaction can alter the chemical composition of stored samples and affect analytical results if proper storage protocols are not implemented.

Storage under inert gas atmospheres, particularly nitrogen or argon, effectively prevents both moisture absorption and carbon dioxide interaction [3] [4]. Recommended storage temperatures below 15°C further reduce the rate of atmospheric interactions and help maintain sample stability for extended periods. The combination of controlled atmosphere and reduced temperature storage proves essential for maintaining the chemical integrity of ethylenediamine sulfate samples intended for analytical characterization.

Long-term stability studies demonstrate that properly stored ethylenediamine sulfate maintains its chemical composition and physical properties for periods exceeding one year [3]. However, samples exposed to ambient laboratory conditions show measurable changes in moisture content within days, emphasizing the importance of proper handling and storage protocols.

Spectroscopic Fingerprinting

Infrared Vibrational Mode Assignments

Infrared spectroscopic analysis of ethylenediamine sulfate reveals characteristic vibrational modes that provide definitive fingerprint identification of the compound [17] [18]. The infrared spectrum exhibits distinct absorption bands corresponding to the various functional groups present in the protonated ethylenediamine cation and the sulfate anion.

The nitrogen-hydrogen stretching region (3200-3500 cm⁻¹) displays multiple absorption bands characteristic of protonated primary amine groups [17] [18]. These bands correspond to the symmetric and antisymmetric stretching modes of the ammonium groups (NH₃⁺) formed upon protonation of the ethylenediamine nitrogen atoms. The broadening and multiplicity of these bands reflect the hydrogen bonding interactions between the ammonium groups and the sulfate anions in the crystal lattice.

| Technique | Frequency/Chemical Shift | Assignment | References |

|---|---|---|---|

| FTIR - N-H Stretch | 3200-3500 cm⁻¹ | NH3+ stretching modes | [17] [18] |

| FTIR - C-H Stretch | 2800-3000 cm⁻¹ | CH2 stretching modes | [19] [20] |

| FTIR - N-H Bend | 1580-1650 cm⁻¹ | NH3+ bending modes | [18] [21] |

| FTIR - SO4 Stretch | 1000-1200 cm⁻¹ | Sulfate ion stretching | [18] [21] |

| 1H NMR | 3.41 ppm (D2O) | CH2 protons | [22] |

| 13C NMR | Single peak expected | Ethylene carbon | [23] [24] |

| Raman - C-N Stretch | 1000-1100 cm⁻¹ | C-N stretching | [25] [20] |

| Raman - C-C Stretch | 800-1000 cm⁻¹ | C-C stretching | [25] [20] |

The carbon-hydrogen stretching region (2800-3000 cm⁻¹) exhibits characteristic methylene absorption bands [19] [20]. The symmetric and antisymmetric stretching modes of the CH₂ groups appear as distinct peaks, with frequencies influenced by the electron-withdrawing effect of the adjacent protonated nitrogen atoms. The intensity and position of these bands provide information about the conformational state of the ethylene backbone.

The nitrogen-hydrogen bending region (1580-1650 cm⁻¹) contains absorption bands corresponding to the deformation modes of the ammonium groups [18] [21]. These bands are sensitive to the local environment of the nitrogen atoms and provide information about hydrogen bonding interactions and crystal packing arrangements. The splitting pattern and relative intensities of these bands reflect the symmetry of the ammonium groups in the crystal lattice.

The sulfate anion contributions appear in the 1000-1200 cm⁻¹ region, where the characteristic stretching modes of the SO₄²⁻ ion are observed [18] [21]. The tetrahedral symmetry of the sulfate ion gives rise to multiple vibrational modes, with the frequency positions sensitive to the coordination environment and hydrogen bonding interactions with the surrounding ammonium groups.

Solid-State Nuclear Magnetic Resonance Spectral Interpretation

Solid-state nuclear magnetic resonance spectroscopy provides crucial structural information about ethylenediamine sulfate through examination of both ¹H and ¹³C nuclear environments [22] [23] [24]. The technique reveals details about molecular dynamics, crystalline packing, and intermolecular interactions that are not accessible through solution-state nuclear magnetic resonance methods.

¹H solid-state nuclear magnetic resonance spectra of ethylenediamine sulfate exhibit characteristic resonances corresponding to the methylene protons and the ammonium protons [22]. The methylene protons appear as a resolved signal at approximately 3.41 ppm when referenced to deuterated water, consistent with the chemical environment of CH₂ groups adjacent to protonated nitrogen atoms. The relatively narrow linewidth of this resonance indicates restricted but finite molecular motion in the crystalline state.

The ammonium proton resonances appear as broader signals in the downfield region, reflecting the hydrogen bonding interactions with sulfate anions and the dynamic exchange processes involving these protons [22]. The broadening results from both homo- and heteronuclear dipolar interactions and quadrupolar effects from nearby nitrogen nuclei. Temperature-variable solid-state nuclear magnetic resonance studies reveal the activation energies for molecular motions and provide insights into the dynamics of hydrogen bonding networks.

¹³C solid-state nuclear magnetic resonance spectroscopy reveals a single carbon environment corresponding to the ethylene bridge [23] [24]. The chemical shift position reflects the electron-withdrawing effect of the adjacent nitrogen atoms and provides information about the conformation of the ethylene backbone in the crystalline state. Cross-polarization magic-angle spinning techniques enhance the sensitivity for ¹³C detection while providing quantitative information about carbon environments.

The ¹⁵N solid-state nuclear magnetic resonance spectrum, when accessible, provides direct information about the nitrogen chemical environments and their coordination states [23]. The chemical shifts are highly sensitive to protonation state and hydrogen bonding interactions, making ¹⁵N nuclear magnetic resonance a valuable probe for understanding the local structure around nitrogen atoms in the crystalline lattice.

Physical Description

UNII

Related CAS

GHS Hazard Statements

H311 (25%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

1,2-Ethanediamine, sulfate (1:1): ACTIVE